6-Quinolinepropanol, beta-amino-

Description

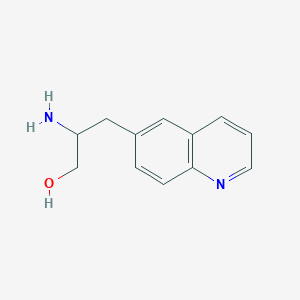

Structure

3D Structure

Properties

CAS No. |

856602-44-3 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-amino-3-quinolin-6-ylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c13-11(8-15)7-9-3-4-12-10(6-9)2-1-5-14-12/h1-6,11,15H,7-8,13H2 |

InChI Key |

HTNKMYOVYSAMTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC(CO)N)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Quinolinepropanol, Beta Amino and Analogues

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 6-Quinolinepropanol, beta-amino- reveals several potential disconnection points, leading to a variety of key precursors. The most logical disconnections involve the formation of the quinoline (B57606) ring and the construction of the β-amino alcohol side chain.

Disconnection of the Quinoline Ring: The quinoline core can be disconnected according to established named reactions. For instance, a Friedländer-type disconnection breaks the ring into a 2-aminoaryl ketone/aldehyde and a carbonyl compound with an α-methylene group. In the context of 6-Quinolinepropanol, beta-amino-, this would suggest precursors such as a suitably protected 4-amino-3-(3-oxopropyl)benzaldehyde or a related ketone, and a simple carbonyl compound. Alternatively, a Doebner-von Miller approach would involve the reaction of an aniline (B41778) derivative, such as 4-aminobenzylacetone or a protected version thereof, with an α,β-unsaturated carbonyl compound.

Disconnection of the Side Chain: The β-amino alcohol moiety of the side chain can be disconnected in several ways. A primary disconnection is at the C-N bond, suggesting an amino group installation on a pre-existing propanol (B110389) side chain, for example, via an aziridine (B145994) intermediate or reductive amination of a β-keto alcohol. Another key disconnection is at the C-C bond between the quinoline ring and the propanol chain, which would point towards the addition of a three-carbon unit to a pre-functionalized quinoline, such as 6-formylquinoline.

Based on these disconnections, the key precursors for the synthesis of 6-Quinolinepropanol, beta-amino- can be identified as:

| Precursor Type | Specific Examples |

| Substituted Anilines | 4-Aminoacetophenone, 4-Aminobenzaldehyde |

| Substituted Benzene (B151609) Derivatives | 2-Amino-5-bromobenzaldehyde |

| Quinoline Derivatives | 6-Acetylquinoline (B1266891), 6-Formylquinoline, 6-Bromoquinoline (B19933) |

| Three-Carbon Building Blocks | Acrolein, Malonic acid derivatives, 3-Halopropanal derivatives |

Classical Synthetic Routes

Classical methods for quinoline synthesis remain a cornerstone for the construction of the core scaffold of 6-Quinolinepropanol, beta-amino-. These multi-step strategies often involve the initial formation of a substituted quinoline, followed by the elaboration of the side chain.

Multi-step Synthesis Strategies

The Friedländer annulation offers a direct route to substituted quinolines. organicreactions.orgeurekaselect.comalfa-chemistry.comorganic-chemistry.orgwikipedia.org For the target molecule, this could involve the condensation of a 2-aminoaryl aldehyde or ketone bearing a protected propanal or propanone substituent at the 5-position with a suitable carbonyl compound. However, the preparation of such a substituted 2-aminoaryl carbonyl compound can be challenging.

A more common approach involves building the side chain onto a pre-formed quinoline ring. For example, a Doebner-von Miller reaction using a simple aniline and an α,β-unsaturated aldehyde can generate a quinoline core, which can then be functionalized at the 6-position. nih.govnih.govacs.orgwikipedia.org For instance, starting from p-toluidine, one could synthesize 6-methylquinoline, which can then be oxidized to 6-formylquinoline. This aldehyde can then serve as a handle to build the three-carbon side chain.

Another powerful classical method is the Skraup synthesis , which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov While traditionally used for the synthesis of unsubstituted quinoline, modifications can allow for the synthesis of substituted derivatives.

A plausible multi-step sequence is outlined below:

Formation of a 6-substituted quinoline: Starting from a readily available substituted aniline, a classical quinoline synthesis (e.g., Doebner-von Miller) can be employed to generate a quinoline with a functional handle at the 6-position (e.g., a methyl or bromo group).

Introduction of the three-carbon chain: The functional group at the 6-position can be converted to an aldehyde or a ketone. For instance, 6-bromoquinoline can undergo a Heck reaction with acrolein or a related vinyl ketone. Alternatively, 6-formylquinoline can be reacted with a Grignard or Wittig reagent containing a two-carbon unit.

Formation of the β-amino alcohol: The resulting α,β-unsaturated ketone or aldehyde can then be converted to the desired β-amino alcohol. This can be achieved through various methods, such as conjugate addition of an amine followed by reduction of the carbonyl group, or epoxidation of the double bond followed by ring-opening with an amine.

Protecting Group Chemistry in Quinoline and Amino Alcohol Synthesis

Given the multiple functional groups present in the target molecule and its intermediates, protecting group chemistry is of paramount importance.

Amine Protection: The amino group in the side chain and potentially on the quinoline ring (if introduced early in the synthesis) needs to be protected to prevent unwanted side reactions. Common amine protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a wide range of conditions and can be selectively removed. ug.edu.pl

Alcohol Protection: The hydroxyl group of the propanol side chain may also require protection, particularly if harsh conditions are used in subsequent steps. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly employed due to their ease of introduction and removal under specific conditions. fiveable.megoogle.com Benzyl ethers are another robust option, removable by hydrogenolysis.

The choice of protecting groups must be carefully considered to ensure orthogonality, meaning that one group can be removed selectively in the presence of others. A well-designed protecting group strategy is crucial for the successful execution of a multi-step synthesis of 6-Quinolinepropanol, beta-amino-.

Asymmetric Synthesis Approaches for Enantiopure Forms

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric methods to obtain enantiomerically pure forms of 6-Quinolinepropanol, beta-amino- is of significant interest. This involves the use of chiral catalysts or auxiliaries to control the formation of the stereocenter at the β-carbon of the propanol side chain.

Development and Application of Chiral Catalysts and Ligands

A variety of chiral catalysts and ligands have been developed for the asymmetric synthesis of β-amino alcohols and related compounds. thieme-connect.comresearchgate.netnih.govmdpi.com These can be broadly categorized into metal-based catalysts and organocatalysts.

Chiral Metal Complexes: Transition metal complexes with chiral ligands are highly effective in catalyzing asymmetric transformations. For the synthesis of the target molecule, a key step could be the asymmetric reduction of a β-aminoketone precursor. Chiral ruthenium, rhodium, and iridium complexes with ligands such as BINAP or chiral diamines have shown excellent enantioselectivity in the hydrogenation of ketones. Another approach is the asymmetric addition of a nucleophile to a 6-formylquinoline precursor. Chiral ligands like BINOL and its derivatives can be used to control the stereochemistry of the addition of organozinc or other organometallic reagents. nih.gov

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amines, such as those derived from proline, can catalyze the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone, which could be a viable route to a precursor of the target molecule. nih.gov Chiral phosphoric acids and other Brønsted acids have also been shown to catalyze a variety of enantioselective reactions.

The development of new chiral ligands containing the quinoline motif itself is an active area of research, which could lead to highly effective catalysts for the synthesis of the target molecule and its analogues. thieme-connect.comresearchgate.net

| Catalyst/Ligand Type | Potential Application |

| Chiral Ru/Rh/Ir Complexes | Asymmetric reduction of a 6-(3-oxopropyl)quinoline derivative with a protected amino group. |

| Chiral BINOL-Metal Complexes | Asymmetric addition of a two-carbon nucleophile to 6-formylquinoline. |

| Proline and its Derivatives | Asymmetric Mannich reaction to form the β-amino ketone precursor. |

| Chiral Phosphoric Acids | Catalysis of various enantioselective additions or cyclizations. |

Stereoselective Transformations and Diastereoselectivity Control

The synthesis of a single enantiomer of 6-Quinolinepropanol, beta-amino- requires control over the stereocenter at the β-position. If the synthesis proceeds through an intermediate with two adjacent stereocenters, control of diastereoselectivity also becomes crucial.

Stereoselective Reduction of β-Keto Amines: A common strategy for accessing chiral β-amino alcohols is the stereoselective reduction of the corresponding β-keto amine. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the nature of the protecting group on the nitrogen atom. rsc.orgnih.gov For example, chelation-controlled reductions using reagents like zinc borohydride (B1222165) can favor the syn-diastereomer, while non-chelating conditions using bulky reducing agents may favor the anti-diastereomer. The use of chiral reducing agents, such as those derived from chiral boranes, can also induce high levels of enantioselectivity. nih.govnih.gov

Asymmetric Addition to Aldehydes: An alternative approach involves the asymmetric addition of a nucleophile to 6-formylquinoline. The use of chiral catalysts, as discussed in the previous section, can direct the incoming nucleophile to one face of the aldehyde, leading to the formation of a single enantiomer of the corresponding alcohol. Subsequent functional group manipulations would then be required to introduce the amino group at the β-position.

Diastereoselectivity in Multi-step Syntheses: In longer synthetic sequences, controlling the relative stereochemistry of multiple stereocenters is a significant challenge. The principles of substrate control, where the existing stereochemistry of the molecule directs the stereochemical outcome of a subsequent reaction, can be exploited. For example, the stereocenter in a chiral starting material can influence the stereochemistry of a newly formed stereocenter. Careful planning of the synthetic route is essential to ensure that the desired diastereomer is obtained as the major product.

Modern Synthetic Techniques and Process Optimization

Recent advancements in organic synthesis have provided powerful tools for the construction and functionalization of the quinoline ring system. These modern techniques offer significant advantages over classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions and produce significant waste. nih.govmdpi.com The focus has shifted towards catalytic processes that are both highly efficient and environmentally conscious.

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including quinolines. nih.gov These methods allow for the direct introduction of various substituents onto the quinoline core through the activation of C-H bonds, offering a more atom-economical approach than traditional multi-step sequences.

A variety of transition metals have been employed to catalyze the synthesis and functionalization of quinoline derivatives. For instance, cobalt-catalyzed reactions can be used to synthesize polysubstituted quinolines from α-aminoaryl alcohols and ketones through a sequential dehydrogenation and condensation process. rsc.org Similarly, nickel(II) catalysts, noted for being inexpensive and easy to handle, are also effective in these transformations. rsc.org

Ruthenium complexes have been shown to be effective catalysts for the regioselective coupling of benzocyclic amines and terminal alkynes to produce tricyclic quinoline derivatives. nih.gov Other notable examples include the use of silver triflate (AgOTf) in multicomponent reactions to yield polysubstituted quinolines and zinc powder-mediated reactions for synthesizing sulfonylated quinolines. rsc.org Copper-zinc catalyzed reactions can achieve sp2 C-H activation in a three-component cascade cyclization to form the quinoline ring. rsc.org

A significant area of development is the remote C-H functionalization of quinoline derivatives. For example, cobalt and copper catalysts have been used for the C5 functionalization of 8-aminoquinolines, operating through a Single Electron Transfer (SET) mechanism. shu.ac.uk This strategy allows for selective modification at a position distant from the initial directing group, expanding the possibilities for creating diverse analogues. shu.ac.uk

Table 1: Examples of Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst/Metal | Reactants | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | Benzocyclic amines, Terminal alkynes | Regioselective coupling, C-H activation | Forms tricyclic quinoline derivatives | nih.gov |

| Cobalt (Co) | α-aminoaryl alcohol, Ketones | Sequential dehydrogenation/condensation | Synthesis of polysubstituted quinolines | rsc.org |

| Nickel (Ni) | α-aminoaryl alcohol, Ketones | Sequential dehydrogenation/condensation | Inexpensive and easy-to-handle catalyst | rsc.org |

| Copper/Zinc (Cu/Zn) | Aniline, Alkynes, Aldehydes | Cascade cyclization, sp2 C-H activation | Three-component reaction for quinoline core | rsc.org |

| Silver (Ag) | Aniline, Aldehyde, Ketones | Multicomponent reaction | Synthesis of polysubstituted quinolines | rsc.org |

| Palladium (Pd) | Quinoline N-oxides, Azodicarboxylates | C-C or C-N bond formation | Modern approach to quinolin-2-ones | mdpi.com |

Green Chemistry Principles and Sustainable Synthesis Routes

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable routes for quinoline synthesis. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

A prominent strategy is the use of nanocatalysts, which offer high surface area and unique catalytic properties, leading to efficient quinoline synthesis under milder conditions. nih.govacs.org For example, nanocatalysts have been used in one-pot protocols for the Friedländer synthesis, which involves the reaction of 2-aminoaryl ketones with α-methylene ketones. nih.govwikipedia.org These reactions can often be performed in greener solvents like ethanol (B145695) or even under solvent-free conditions, achieving good to high yields and allowing for catalyst recycling. nih.gov

Metal-free synthesis is another cornerstone of green chemistry in this area. nih.gov Various protocols have been developed using simple acid or base catalysts, molecular iodine, or ionic liquids, which can be recyclable. mdpi.comrsc.org These reactions often proceed with high atom efficiency, short reaction times, and under mild conditions, making them environmentally friendly. rsc.org For instance, the reaction of enamides and imines in the presence of iodine and air can afford quinolines, and oxygen can serve as the oxidant in transition-metal-free reactions between 2-(aminomethyl)-anilines and aromatic ketones. rsc.org Ultrasound-assisted synthesis has also been reported as a green protocol, offering short reaction times and easy product isolation. rsc.org

The development of one-pot cascade reactions that avoid the isolation of intermediates is another key sustainable approach. A transition-metal-free, one-pot cascade reaction has been developed for the synthesis of functionalized quinolines from β-O-4 model compounds, which are related to lignin, a renewable resource. nih.gov This provides a potential route to valuable heterocyclic chemicals that is independent of petroleum feedstocks. nih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Routes for Quinolines

| Feature | Traditional Methods (e.g., Skraup) | Green Chemistry Routes | Reference |

|---|---|---|---|

| Reaction Conditions | Harsh (e.g., strong acids, high temp.) | Mild (e.g., lower temp., neutral pH) | nih.govmdpi.com |

| Catalysts | Often stoichiometric reagents | Catalytic (e.g., nanocatalysts, iodine) | rsc.orgacs.org |

| Solvents | Hazardous (e.g., nitrobenzene) | Greener (e.g., water, ethanol) or solvent-free | nih.govrsc.org |

| Byproducts/Waste | Significant waste generation | Reduced waste, higher atom economy | nih.govrsc.org |

| Catalyst Recovery | Not applicable/Difficult | Often recyclable | nih.govacs.org |

| Energy Use | High | Lower (e.g., shorter times, ultrasound) | rsc.org |

Yield Optimization and Scalability Considerations

Optimizing reaction yield and ensuring the scalability of a synthetic route are crucial for practical applications. In the context of modern quinoline synthesis, several factors are key to achieving these goals.

The choice of catalyst is paramount. Nanocatalyst-based systems, for instance, have demonstrated excellent yields in the synthesis of various quinoline derivatives. In several reported procedures using nanocatalysts for Friedländer-type reactions, yields ranging from 68% to 96% have been achieved. nih.gov One solvent-free method for producing 2-aryl-quinoline-4-carboxylic acid derivatives reported high yields in short reaction times (30 minutes) at 80 °C. nih.gov Similarly, a protocol for polysubstituted quinolines using a 20 mg catalyst load at 90 °C under solvent-free conditions yielded products in 85-96% within 15-60 minutes. nih.gov

Process parameters such as temperature, reaction time, and solvent have a direct impact on yield. Optimization of these conditions is a standard part of developing any new synthetic method. For example, in the synthesis of benzo-[h]quinoline-4-carboxylic acid derivatives using a nanocatalyst, the optimal conditions were found to be 80 °C under solvent-free conditions, providing yields of 80-89%. nih.gov

Scalability is another critical consideration. A key advantage of many modern catalytic systems is the potential for catalyst recycling, which is both economically and environmentally beneficial for large-scale production. Nanocatalysts have been shown to be recyclable for up to four cycles with only a modest reduction in activity. nih.gov Furthermore, some metal-free approaches have demonstrated excellent functional group tolerance and have been explicitly noted for their "scaled-up synthetic capability." nih.gov The development of robust, efficient, and recyclable catalytic systems is thus central to making the synthesis of complex molecules like 6-Quinolinepropanol, beta-amino- and its analogues viable on a larger scale.

Table 3: Reported Yields for Modern Quinoline Synthesis Methods

| Catalytic System | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nanocatalyst | Friedländer Synthesis | 60 °C, 2h, ethanol | 68–96% | nih.gov |

| Nanocatalyst | Doebner-von Miller Reaction | 80 °C, 30 min, solvent-free | Good yields | nih.gov |

| Nanocatalyst | Friedländer Synthesis | 90 °C, 15-60 min, solvent-free | 85–96% | nih.gov |

| Nanocatalyst | Benzoquinoline Synthesis | 80 °C, 20-35 min, solvent-free | 80–89% | nih.gov |

| Co(NO₃)₂·6H₂O | Remote C-H Nitration | Room Temp, 18h, acetic acid | Isolated yields reported | shu.ac.uk |

| Metal-Free (I₂-catalyzed) | Cyclization | Not specified | Good to excellent yields | rsc.org |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data for 6-Quinolinepropanol, beta-amino- is publicly available in the searched scientific literature. The following sections are based on the expected spectroscopic behaviors of analogous quinoline (B57606) derivatives and propanolamine (B44665) structures.

One-dimensional NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for the initial characterization of the molecular structure.

¹H NMR: The proton NMR spectrum of 6-Quinolinepropanol, beta-amino- would be expected to exhibit distinct signals corresponding to the protons of the quinoline ring and the propanolamine side chain. The aromatic protons on the quinoline ring would typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the propanolamine side chain, including the methine proton at the beta-position (adjacent to the amino group), the methylene (B1212753) protons, and the hydroxyl and amino protons, would resonate in the upfield region. The exact chemical shifts and coupling patterns would be influenced by the electronic environment and through-bond interactions. For instance, the protons on the heterocyclic part of the quinoline ring are generally observed at lower fields compared to those on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 6-Quinolinepropanol, beta-amino- would give rise to a distinct signal. The carbon atoms of the quinoline ring would be found in the aromatic region (δ 120-150 ppm). The carbons of the propanolamine side chain would appear at higher field strengths, with the carbon bearing the hydroxyl group and the carbon bearing the amino group showing characteristic chemical shifts.

To establish the precise connectivity of atoms and the stereochemistry of the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the quinoline ring system and along the propanolamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the quinoline ring and the propanolamine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the preferred conformation of the propanolamine side chain relative to the quinoline ring.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure of materials in their solid form. researchgate.net It is particularly valuable for characterizing polymorphs (different crystalline forms of the same compound) and aggregation states, as these can significantly impact the physical and chemical properties of a substance. researchgate.net The anisotropic interactions that are averaged out in solution-state NMR can be observed in ssNMR, providing detailed information about the local environment of each nucleus. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For 6-Quinolinepropanol, beta-amino-, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₂H₁₄N₂O. This technique helps to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions.

While specific HRMS data for 6-Quinolinepropanol, beta-amino- is not available, analysis of a related compound, 2-(6-chloroquinolin-4-yl)-1-ethoxypropan-2-ol, demonstrates the utility of this technique in confirming the expected molecular formula through the observation of the [M+H]⁺ ion.

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Growing a suitable single crystal of 6-Quinolinepropanol, beta-amino- would enable its analysis by single-crystal X-ray diffraction. This technique would yield a detailed electron density map from which the precise coordinates of each atom in the crystal lattice can be determined. This information is invaluable for:

Unambiguous determination of the molecular structure: Confirming the connectivity of all atoms.

Elucidation of the conformation: Defining the spatial arrangement of the atoms, including the torsion angles of the flexible propanolamine side chain.

Determination of the absolute stereochemistry: For a chiral molecule like 6-Quinolinepropanol, beta-amino- (with a chiral center at the beta-carbon), X-ray diffraction of a crystal containing a single enantiomer can determine its absolute configuration (R or S).

Analysis of Intermolecular Interactions in Crystalline State

The arrangement of molecules in the crystalline lattice of 6-Quinolinepropanol, beta-amino-, is governed by a network of intermolecular interactions. While specific crystallographic data for this compound is not publicly available, studies on analogous amino alcohol salts provide a strong basis for understanding the expected interactions.

In the solid state, it is anticipated that the primary intermolecular forces would be hydrogen bonds. The presence of both a hydroxyl (-OH) group and an amino (-NH2) group, which can act as hydrogen bond donors, and the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group, which can act as acceptors, facilitates the formation of a robust hydrogen-bonding network.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the conformational aspects of 6-Quinolinepropanol, beta-amino-. Although a dedicated, complete vibrational analysis for this specific molecule is not widely published, the expected spectral features can be inferred from the analysis of similar structures containing quinoline and amino alcohol moieties.

Expected Vibrational Modes:

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Type of Vibration |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| N-H (amine) | 3300-3500 (two bands for primary amine) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=N, C=C (quinoline) | 1500-1650 | Stretching |

| N-H (amine) | 1590-1650 | Bending (scissoring) |

| C-O (alcohol) | 1050-1260 | Stretching |

| C-N (amine) | 1020-1250 | Stretching |

The IR spectrum would likely be dominated by a broad absorption band in the high-frequency region (around 3300 cm⁻¹) corresponding to the O-H stretching vibration, indicative of hydrogen bonding. The N-H stretching vibrations of the primary amine would be expected to appear as two distinct bands in the same region. The aromatic C-H stretching vibrations of the quinoline ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propanol (B110389) side chain would appear below 3000 cm⁻¹.

In the fingerprint region (below 1500 cm⁻¹), a series of characteristic bands for the quinoline ring system, as well as C-O and C-N stretching and bending vibrations, would be present. The positions and intensities of these bands would be sensitive to the specific conformation of the propanol side chain and the extent of intermolecular hydrogen bonding.

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the quinoline ring are expected to give rise to strong Raman signals. The conformational flexibility of the β-aminopropanol side chain could lead to the appearance of different vibrational bands depending on the rotational isomers present in the sample.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Chiral Properties

Given the presence of a chiral center at the beta-carbon of the propanol side chain, 6-Quinolinepropanol, beta-amino-, is an optically active molecule. Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing its enantiomeric purity and studying its chiral properties.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of an enantiomer of 6-Quinolinepropanol, beta-amino-, would exhibit characteristic Cotton effects (positive or negative peaks) in the UV-Vis region where the quinoline chromophore absorbs light. The quinoline ring system has several electronic transitions that are sensitive to the chiral environment created by the stereocenter in the side chain. The sign and magnitude of the Cotton effects would be directly related to the absolute configuration (R or S) of the chiral center. CD spectroscopy is a powerful tool for determining the enantiomeric excess of a sample, as the intensity of the CD signal is proportional to the concentration difference between the two enantiomers.

Optical Rotatory Dispersion (ORD) Spectroscopy: The ORD spectrum would show the change in optical rotation as a function of wavelength. A plain ORD curve, either positive or negative, would be expected at wavelengths away from the absorption bands of the quinoline chromophore. Anomalous dispersion, characterized by peaks and troughs, would be observed in the regions of the Cotton effects seen in the CD spectrum. ORD can also be used to determine the enantiomeric purity and to correlate the sign of rotation with the absolute configuration of related molecules.

The analysis of the chiroptical spectra would provide invaluable information about the stereochemistry of 6-Quinolinepropanol, beta-amino-, and how the chiral center influences the conformation of the molecule in solution.

Reaction Mechanisms and Chemical Transformations

Reactivity of the Beta-Amino Group

The beta-amino group is a primary determinant of the molecule's chemical personality, conferring nucleophilic and basic properties that are central to its reactivity and potential derivatization.

Nucleophilic Properties and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of participating in a variety of chemical reactions. This nucleophilicity allows for the straightforward derivatization of 6-Quinolinepropanol, beta-amino-, enabling the synthesis of a diverse range of analogs with modified properties.

Common derivatization reactions involving the beta-amino group include acylation and sulfonylation. Acylation, typically carried out with acyl chlorides or acid anhydrides, results in the formation of the corresponding N-substituted amides. youtube.comyoutube.com This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org For instance, the reaction with an acyl chloride would yield an N-acyl-beta-amino-6-quinolinepropanol derivative. These reactions are often performed in the presence of a base to neutralize the hydrogen chloride byproduct. youtube.com

Similarly, the beta-amino group can react with sulfonyl chlorides to form sulfonamides. quora.com This transformation is significant as the sulfonamide group is a well-known pharmacophore. quora.com The synthesis of sulfonamides from primary amines is a well-established process, often proceeding in the presence of a base like pyridine (B92270). quora.com

The nucleophilic character of the primary amine also allows for its participation in addition reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). nih.govuop.edu.pkquimicaorganica.orgresearchgate.net This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. uop.edu.pkresearchgate.net

Table 1: Representative Nucleophilic Reactions of Primary Amines

| Reaction Type | Reagent | Product Type | General Reference |

| Acylation | Acyl Chloride | N-Substituted Amide | youtube.com |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | quora.com |

| Imine Formation | Aldehyde/Ketone | Imine (Schiff Base) | nih.govuop.edu.pk |

Protonation States and Basicity

The pKa of the conjugate acid of a typical aliphatic primary amine is around 10-11. However, the presence of the quinoline (B57606) ring can influence this value. The quinoline ring itself is a weak base, with the pKa of its conjugate acid being approximately 4.85. kyoto-u.ac.jporganicchemistrydata.org The electron-withdrawing nature of the aromatic ring system can decrease the basicity of the side-chain amino group. Studies on quinoline derivatives have shown that the basicity of a nitrogen-containing side chain is a critical factor in their biological activity. nih.gov For instance, in a series of quinoline-based compounds, a direct correlation was observed between the basicity of the side chain nitrogen and antibacterial activity, with more basic amines (higher pKa) showing greater activity. nih.gov

The protonation state of the beta-amino group is dependent on the pH of the surrounding medium. youtube.com

At a pH significantly below the pKa of the amino group, it will exist predominantly in its protonated, positively charged ammonium (B1175870) form (R-NH3+).

At a pH significantly above the pKa, it will be primarily in its unprotonated, neutral form (R-NH2).

At a pH equal to the pKa, both the protonated and unprotonated forms will be present in a 1:1 ratio. youtube.com

Reactivity of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine ring, possesses a distinct reactivity pattern, undergoing electrophilic aromatic substitution and exhibiting a characteristic stability profile.

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

The quinoline ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. pharmaguideline.com Electrophilic attack preferentially occurs on the more electron-rich benzene ring (the carbocyclic ring) rather than the pyridine ring. quimicaorganica.orgpharmaguideline.com

In unsubstituted quinoline, electrophilic substitution typically occurs at positions 5 and 8. uop.edu.pkquimicaorganica.orgpharmaguideline.com The preference for these positions can be explained by the greater stability of the resulting carbocation intermediates (arenium ions) compared to attack at other positions. quimicaorganica.org

The presence of the 6-(beta-aminopropanol) substituent will influence the regioselectivity of further electrophilic substitutions. The alkyl and hydroxyl groups of the propanol (B110389) side chain are generally considered to be activating, ortho-para directing groups in electrophilic aromatic substitution. However, under the strongly acidic conditions often required for these reactions, the beta-amino group will be protonated to form an ammonium group (-NH3+), which is a deactivating, meta-directing group. libretexts.org Therefore, the outcome of an electrophilic substitution on 6-Quinolinepropanol, beta-amino- will depend on the reaction conditions.

Under non-acidic or weakly acidic conditions (if the reaction proceeds): The activating effect of the alkyl side chain would likely direct incoming electrophiles to the positions ortho and para to the substituent, which are positions 5 and 7.

Under strongly acidic conditions: The deactivating, meta-directing ammonium group would direct incoming electrophiles to the positions meta to the substituent, which are positions 5 and 7.

It is important to note that direct electrophilic substitution on highly activated rings like those containing amino groups can sometimes be problematic, leading to over-reaction or decomposition. libretexts.org

Table 2: General Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Activating/Deactivating | Directing Effect | Example Groups |

| Activating | Activating | Ortho, Para | -R, -OH, -NH2 |

| Deactivating (Halogens) | Deactivating | Ortho, Para | -F, -Cl, -Br, -I |

| Deactivating | Deactivating | Meta | -NO2, -CN, -SO3H, -C=O, -NR3+ |

Stereochemical Stability and Epimerization Studies

The presence of a chiral center at the beta-carbon of the propanol side chain introduces the possibility of stereoisomerism. The stereochemical stability of this center is a critical factor, as different enantiomers or diastereomers can exhibit distinct biological activities.

Epimerization, the change in the configuration of one of several chiral centers in a molecule, is a potential concern for chiral beta-amino alcohols. This process can be catalyzed by either acid or base. quora.com The mechanism of epimerization often involves the abstraction of the proton at the chiral center, leading to a planar, achiral intermediate (an enol or enolate), followed by non-stereospecific reprotonation.

Studies on related chiral amino alcohols have shown that the stereocenter can be susceptible to racemization or epimerization under certain conditions. For example, in the synthesis of γ-aminobutyric acid analogs, the stereochemical integrity of chiral 1,2-amino alcohols was a key consideration, and racemization of the amine stereocenter was prevented by using a sub-stoichiometric amount of base and a bulky nitrogen protecting group.

The diastereoselective reduction of β-amino ketones is a common strategy for synthesizing chiral β-amino alcohols. nih.govnih.gov The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and reaction conditions, leading to either syn- or anti-diastereomers. The stability of the resulting diastereomers to epimerization is an important aspect of these synthetic routes.

While specific epimerization studies on 6-Quinolinepropanol, beta-amino- were not found, the general principles of acid- and base-catalyzed epimerization of chiral alcohols and amines suggest that the stereochemical integrity of this compound should be carefully considered, particularly during synthesis, purification, and formulation under non-neutral pH conditions.

Table 3: Factors Potentially Influencing Stereochemical Stability

| Factor | Potential Effect on Epimerization | General Reference |

| pH | Acid or base catalysis can promote epimerization. | quora.com |

| Temperature | Higher temperatures can increase the rate of epimerization. | - |

| Solvent | The polarity and protic nature of the solvent can influence the stability of intermediates involved in epimerization. | - |

| Protecting Groups | Bulky protecting groups on the amino or hydroxyl function can hinder epimerization. |

Regioselectivity and Chemoselectivity in Synthetic Transformations

The synthesis of 6-Quinolinepropanol, beta-amino-, with its specific arrangement of functional groups, presents challenges in controlling regioselectivity and chemoselectivity. The quinoline ring can be constructed through various methods, and the side chain can be introduced subsequently.

One potential synthetic approach involves the Pfitzinger reaction, where an isatin (B1672199) derivative is reacted with a carbonyl compound to form a quinoline-4-carboxylic acid. For the synthesis of a 6-substituted quinoline, a 5-substituted isatin would be required. Following the formation of the quinoline core, the propanol amino side chain can be introduced. For instance, a 6-acetylquinoline (B1266891) could undergo a Mannich-type reaction with formaldehyde (B43269) and a suitable amine, followed by reduction of the ketone to an alcohol. The choice of reagents and reaction conditions is crucial to direct the reaction to the desired regio- and chemo-isomers.

Another approach could be the reaction of aniline (B41778) with propanol over a modified zeolite catalyst, which has been shown to produce various quinolines. researchgate.net The substitution pattern on the aniline would determine the substitution on the resulting quinoline. However, this method may lead to a mixture of products, requiring careful separation and purification.

The table below outlines potential synthetic strategies and the associated selectivity considerations.

| Synthetic Strategy | Key Intermediates | Regioselectivity Control | Chemoselectivity Control |

| Pfitzinger Reaction followed by side-chain elaboration | 5-Substituted isatin, Carbonyl compound | The position of the substituent on the isatin ring dictates the position on the quinoline ring. | Protecting groups may be necessary for the amine and alcohol functionalities during subsequent reaction steps. |

| Mannich Reaction on a pre-formed quinoline | 6-Acetylquinoline, Formaldehyde, Amine | The reaction occurs at the carbon alpha to the carbonyl group. | The carbonyl group can be selectively reduced to an alcohol without affecting the quinoline ring or the amine. |

| Reaction of Aniline with Propanol over Zeolite | Substituted Aniline, Propanol | The substitution pattern of the aniline starting material directs the final quinoline structure. | The catalyst and reaction conditions influence the product distribution, but mixtures are common. |

| Ring opening of an epoxide | 6-(Oxiran-2-yl)quinoline, Amine | The nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring. | The reaction is generally chemoselective for the epoxide opening. |

Controlling chemoselectivity is also a significant aspect of transformations involving 6-Quinolinepropanol, beta-amino-. The presence of a nucleophilic amine and a primary alcohol allows for selective reactions. For example, acylation could be directed towards the more nucleophilic amine under controlled conditions. Conversely, the alcohol could be selectively protected to allow for modifications at the amine.

Degradation Pathways and Stability Under Controlled Chemical Environments

The stability of 6-Quinolinepropanol, beta-amino- is influenced by the chemical environment, with potential degradation pathways involving the quinoline ring system and the amino alcohol side chain.

Acidic Conditions: The quinoline ring is generally stable in acidic conditions, although protonation of the ring nitrogen is expected. The amino group on the side chain will also be protonated, forming an ammonium salt. Under harsh acidic conditions and elevated temperatures, dehydration of the primary alcohol to form an alkene is a possibility.

Basic Conditions: The compound is expected to be relatively stable in basic conditions. The alcohol can be deprotonated to form an alkoxide at very high pH. Strong bases could potentially promote elimination reactions if a suitable leaving group is present beta to the quinoline ring.

Oxidative Degradation: The quinoline ring can be susceptible to oxidative cleavage. Studies on the photocatalytic degradation of quinoline have shown that the pyridine ring is often attacked first, leading to the formation of various oxidation products. nih.gov The secondary amine and primary alcohol on the side chain are also prone to oxidation. The alcohol can be oxidized to an aldehyde and further to a carboxylic acid, while the amine can be oxidized to a variety of products, including imines and nitro compounds.

Thermal Degradation: At elevated temperatures, decomposition can occur. For instance, studies on 3-amino-1-propanol in the presence of metal complexes have shown decomposition to ammonia (B1221849) at high temperatures. rsc.org Similar decomposition pathways could be possible for 6-Quinolinepropanol, beta-amino-.

The following table summarizes the expected stability and potential degradation products of 6-Quinolinepropanol, beta-amino- under different controlled chemical environments.

| Condition | Stability | Potential Degradation Products |

| Aqueous Acid (e.g., HCl, pH < 4) | Moderately Stable | Dehydration products (alkenes), products of ring-opening under harsh conditions. |

| Aqueous Base (e.g., NaOH, pH > 10) | Stable | Generally stable, potential for elimination with a suitable leaving group. |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Unstable | Oxidized quinoline derivatives, aldehydes, carboxylic acids, imines, nitro compounds. |

| Elevated Temperature | Potentially Unstable | Ammonia, fragmentation products of the side chain and quinoline ring. |

| UV Irradiation (Photodegradation) | Potentially Unstable | Hydroxylated quinolines, ring-opened products such as aminobenzaldehydes. nih.gov |

It is important to note that the specific degradation products and the rate of degradation will depend on the exact conditions, including temperature, concentration of reagents, and the presence of catalysts or initiators.

Theoretical and Computational Chemistry of 6 Quinolinepropanol, Beta Amino

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time by solving Newton's equations of motion for all atoms in the system.

MD simulations can be used to explore the conformational dynamics of 6-Quinolinepropanol, beta-amino- in a solution environment. These simulations reveal how the molecule flexes, rotates, and changes its shape over time. This is particularly important for understanding how the flexible side chain behaves in different environments. nih.gov

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between the solute and solvent molecules. By analyzing the trajectories, one can identify and characterize hydrogen bonds and other non-covalent interactions that stabilize the molecule in solution. rsc.org For similar molecules, MD simulations have been used to understand interaction modes and binding affinities. nih.gov

The choice of solvent can significantly influence the behavior of a molecule. MD simulations are an excellent tool for investigating these solvent effects. By performing simulations in different solvents (e.g., water, ethanol (B145695), DMSO), it is possible to see how the conformational preferences and dynamics of 6-Quinolinepropanol, beta-amino- change.

In Silico Prediction of Molecular Interactions with Biological Macromolecules (Mechanism-focused, non-clinical)

Computational methods are instrumental in predicting how a molecule like 6-Quinolinepropanol, beta-amino- might interact with biological targets at a molecular level. These non-clinical, mechanism-focused approaches provide foundational insights into potential biological activities.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. This simulation provides insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-target complex.

For quinoline (B57606) derivatives, molecular docking has been employed to elucidate potential mechanisms of action. For instance, studies on novel quinoline-amidrazone hybrids identified them as potential anticancer agents by docking them into the c-Abl kinase binding site (PDB code: 1IEP). pensoft.net Such simulations reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

In a hypothetical docking study of 6-Quinolinepropanol, beta-amino-, the molecule would be placed into the binding site of a selected protein target. The simulation would calculate the most stable binding poses and associated energies. The quinoline ring would likely participate in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The hydroxyl (-OH) and amino (-NH2) groups of the propanolamine (B44665) side chain are key functional groups capable of forming specific hydrogen bonds with the protein's active site residues, acting as hydrogen bond donors and/or acceptors. The resulting binding score would provide an estimate of the binding affinity, helping to rank its potential efficacy against other compounds.

A pharmacophore is an abstract representation of the key molecular features necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. Pharmacophore models are developed from a set of active molecules to identify the common spatial arrangement of these essential features.

For the general class of quinoline derivatives, pharmacophore models have been successfully developed to guide the discovery of new compounds with desired activities. researchgate.net These models often include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For example, a four-feature pharmacophore model for antioxidant quinoline derivatives was developed consisting of one aromatic ring and three hydrogen bond acceptors. nih.gov In another study targeting Phosphodiesterase 4B (PDE4B), a five-point pharmacophore model was generated for a series of quinoline analogs. scitechnol.com

Based on the structure of 6-Quinolinepropanol, beta-amino-, a hypothetical pharmacophore model can be proposed. The key features would likely include:

An Aromatic Ring (AR) feature corresponding to the quinoline nucleus.

A Hydrogen Bond Acceptor (HBA) , represented by the nitrogen atom in the quinoline ring and the oxygen of the hydroxyl group.

A Hydrogen Bond Donor (HBD) , represented by the hydroxyl group and the primary amine.

A Positive Ionizable (PI) feature, corresponding to the basic amino group, which would likely be protonated under physiological conditions.

These features, and their spatial relationships, would define the requirements for a molecule to bind to a putative target in a similar manner.

Table 1: Potential Pharmacophoric Features of 6-Quinolinepropanol, beta-amino-

| Feature Type | Structural Origin in 6-Quinolinepropanol, beta-amino- |

| Aromatic Ring (AR) | Quinoline Ring System |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen, Hydroxyl Oxygen |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group, Amino Group |

| Positive Ionizable (PI) | Amino Group |

Quantitative Structure-Activity Relationship (QSAR) Model Development (limited to physicochemical descriptors and in vitro mechanistic activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comlongdom.org These models are based on physicochemical descriptors calculated from the molecular structure and are used to predict the activity of new or untested compounds. neliti.com The goal is to understand which structural properties are key drivers of the desired mechanistic activity. nih.gov

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds with measured in vitro mechanistic activity is required.

Descriptor Calculation: For each molecule, a wide range of physicochemical descriptors is calculated. These can be classified into several categories (e.g., electronic, steric, hydrophobic).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create an equation that links the descriptors to the biological activity. longdom.org

Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable.

While a specific QSAR model for 6-Quinolinepropanol, beta-amino- is not available in the reviewed literature, studies on other quinoline derivatives have established relevant descriptors. For instance, a QSAR study on the antifungal activity of 4-methyl-2-phenyl-quinoline derivatives used a set of eight descriptors to develop its predictive model. neliti.com

For a compound like 6-Quinolinepropanol, beta-amino-, a QSAR model would use descriptors to quantify its key structural attributes. The model would aim to create a predictive equation, typically in the form:

Biological Activity = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) + ...

This equation would allow researchers to predict the in vitro activity of similar compounds based solely on their calculated descriptor values, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Common Physicochemical Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptor | Description |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. youtube.com |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. youtube.com |

| Steric | Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. youtube.com |

| Topological | Wiener Index | A descriptor of molecular branching and size. |

| Quantum Chemical | HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

Structure Activity Relationship Sar Studies of 6 Quinolinepropanol, Beta Amino Derivatives

Rational Design Principles for Structural Modifications

The rational design of novel 6-Quinolinepropanol, beta-amino- derivatives hinges on a deep understanding of how subtle changes in the molecule's structure can profoundly impact its biological activity. This involves a systematic exploration of substituent effects on the quinoline (B57606) ring and modifications to the beta-amino propanol (B110389) side chain.

Substituent Effects on the Quinoline Ring

The quinoline core of the molecule serves as a crucial anchor for interacting with biological targets. Altering the substitution pattern on this bicyclic system can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, in related quinoline-based compounds, the introduction of specific substituents has been shown to be critical for their activity. While direct SAR data for 6-Quinolinepropanol, beta-amino- is limited in publicly available literature, general principles observed in other quinoline derivatives can guide the design of new analogs. For example, the position of a substituent can be paramount; in a series of 4-aminoquinolines, a substituent at the 3-position was found to be essential for their antagonist potency. Conversely, in another study on quinolinyl derivatives, a methoxy (B1213986) group at the 6-position led to a modest decrease in inhibitory potential, highlighting the nuanced effects of even small structural changes. The presence of electron-donating or electron-withdrawing groups on the quinoline ring can also modulate the electronic properties of the molecule, thereby affecting its binding affinity to target proteins.

Modifications at the Beta-Amino Propanol Side Chain

The beta-amino propanol side chain is another key determinant of the biological activity of these compounds. Modifications to this chain, including the nature of the amino group, the length of the propanol linker, and the stereochemistry of the chiral center, can have a dramatic impact on efficacy. For a series of 4-aminoalcohol quinoline derivatives, it was discovered that the length of the side chain was more critical for antibacterial activity than the stereochemistry of the alcohol. In the broader context of beta-receptor ligands, a secondary amine in the side chain is often considered essential for receptor stimulation. Furthermore, the hydroxyl group of the propanol chain can participate in crucial hydrogen bonding interactions with the target protein. The stereochemistry at the beta-carbon, bearing the amino group, is also a critical factor, as biological systems are inherently chiral and often exhibit stereospecific recognition of ligands.

Synthetic Accessibility and Diversification of Designed Analogues

The successful exploration of the SAR of 6-Quinolinepropanol, beta-amino- derivatives is contingent upon the development of efficient and versatile synthetic routes. These methods must allow for the facile introduction of a wide range of substituents on both the quinoline ring and the beta-amino propanol side chain. The synthesis of beta-amino alcohols can often be achieved through the ring-opening of epoxides with corresponding amines. For instance, substituted aryl alkoxy epoxides can be reacted with various amines to generate a library of beta-amino alcohol derivatives. The quinoline core itself can be constructed through various established synthetic methodologies, which can be adapted to incorporate desired functionalities at specific positions. The ability to create a diverse library of analogues is paramount for systematically probing the SAR and optimizing the lead compounds for improved potency and selectivity.

Mechanistic Probes for Molecular Target Interactions (In Vitro Studies)

To gain a deeper understanding of how these compounds exert their biological effects, a variety of in vitro studies are employed. These assays provide valuable insights into the molecular mechanisms of action, including enzyme inhibition kinetics and receptor binding affinities.

Enzyme Inhibition Kinetics and Mechanism of Action (molecular level)

Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. For derivatives of 6-Quinolinepropanol, beta-amino- that are designed as enzyme inhibitors, detailed kinetic studies are essential to characterize their mechanism of action. These studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive, providing clues about whether the inhibitor binds to the enzyme's active site or an allosteric site. By analyzing the kinetic data, key parameters such as the inhibition constant (Ki) can be determined, which provides a quantitative measure of the inhibitor's potency. Understanding the kinetics of enzyme inhibition is crucial for optimizing the inhibitor's structure to achieve the desired therapeutic effect.

Receptor Binding Assays and Affinity Determination

Below is a hypothetical data table illustrating the kind of information that would be generated from such studies.

| Compound | Quinoline Substituent (R1) | Side Chain Amine (R2) | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, nM) |

| 1 | H | -NHCH3 | 10.5 | 500 |

| 2 | 7-Cl | -NHCH3 | 2.1 | 120 |

| 3 | 7-OCH3 | -NHCH3 | 5.8 | 350 |

| 4 | H | -N(CH3)2 | 15.2 | 800 |

| 5 | 7-Cl | -N(CH3)2 | 3.5 | 250 |

Table 1: Hypothetical Structure-Activity Relationship Data for 6-Quinolinepropanol, beta-amino- Derivatives

This table illustrates how systematic modifications to the quinoline ring (R1) and the amino group of the side chain (R2) could influence the biological activity, measured as enzyme inhibition and receptor binding affinity. For example, the introduction of a chloro group at the 7-position of the quinoline ring (compounds 2 and 5) leads to a significant increase in potency compared to the unsubstituted parent compound (1 and 4).

Correlation of Structural Features with Specific Molecular Interaction Profiles

The correlation between the structural features of 6-Quinolinepropanol, beta-amino- derivatives and their molecular interaction profiles can be inferred from structure-activity relationship (SAR) studies on related quinoline compounds. These studies highlight how specific modifications to the quinoline scaffold and its side chains can significantly influence their binding affinity and selectivity for various biological targets.

Investigation into a series of 4-aminoquinoline (B48711) derivatives has demonstrated that the nature of the substituent at the 3-position of the quinoline ring is critical for potent antagonist activity at the α2C-adrenoceptor. researchgate.net Furthermore, substitutions on the piperazine (B1678402) ring, when present in the side chain, also play a significant and stereospecific role in determining the affinity for this receptor. researchgate.net This underscores the importance of both the core scaffold and the spatial arrangement of functional groups on the side chain for specific molecular recognition.

In the context of enzyme inhibition, SAR studies on quinoline derivatives as cholinesterase inhibitors have revealed that the length of the linker between the quinoline core and another cyclic moiety, such as morpholine, is a key determinant of inhibitory potency. mdpi.com For instance, derivatives with a two-methylene linker have shown greater inhibitory activity against both AChE and BChE compared to those with longer linkers. mdpi.com This suggests an optimal distance is required for effective interaction with the enzyme's active or peripheral sites. The nature of substituents on an N-phenyl ring attached to the quinoline core also modulates activity, with smaller, less bulky groups often favoring inhibition. mdpi.com

The following interactive data tables summarize the structure-activity relationships for different classes of quinoline derivatives, showcasing the impact of structural modifications on their inhibitory or binding constants.

Table 1: Cholinesterase Inhibitory Activity of Quinoline-Morpholine Derivatives

| Compound ID | Linker Length (n) | R Group | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

| 11g | 2 | H | 1.94 | 28.37 |

| 11a | 3 | H | > 50 | > 50 |

| 11m | 4 | H | > 50 | > 50 |

| 11h | 2 | 2-CH₃ | 3.21 | 35.12 |

| 11i | 2 | 3-CH₃ | 2.56 | 31.88 |

| 11j | 2 | 4-CH₃ | 4.15 | 42.09 |

Data sourced from a study on novel morpholine-bearing quinoline derivatives. mdpi.com

Table 2: EGFR Kinase Inhibitory Activity of Quinazoline (B50416) Derivatives

| Compound ID | R Group | Linker | EGFRwt IC₅₀ (nM) |

| 5 | 3-Cl | Amide | 1 |

| - | 2-F | Amide | - |

| - | 2-F | Methyl-amino | ~50-fold decrease |

Data adapted from a review on quinazoline derivatives as EGFR kinase inhibitors. nih.gov

Table 3: α2C-Adrenoceptor Antagonist Potency of 4-Aminoquinoline Derivatives

| Compound ID | 3-Position Substituent | Piperazine Substitution | pKi |

| Representative | Present | 3-position | High |

| Representative | Absent | - | Low |

Information based on a study of quinoline derivatives as α2C-adrenoceptor antagonists. researchgate.net

These data collectively indicate that the biological activity of quinoline derivatives is highly sensitive to structural modifications. Key features that influence their molecular interaction profiles include:

Substitution Pattern on the Quinoline Ring: The presence, absence, and type of substituents at specific positions (e.g., position 3) are critical for target affinity and selectivity.

Side Chain Length and Composition: The length of the linker connecting the quinoline core to other functional groups, as well as the nature of the atoms within the side chain (e.g., piperazine vs. other heterocycles), significantly impact biological activity.

Stereochemistry: The three-dimensional arrangement of atoms, particularly in chiral centers within the side chain, can lead to stereospecific interactions with biological targets.

Advanced Applications and Future Research Directions

Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The inherent chirality and the presence of both a nitrogen atom within the quinoline (B57606) ring and a hydroxyl group in the side chain make 6-Quinolinepropanol, beta-amino- and its derivatives prime candidates for use as chiral auxiliaries and ligands in asymmetric catalysis. These molecules can coordinate with metal centers to form chiral catalysts that facilitate stereoselective transformations, leading to the preferential formation of one enantiomer of a product.

Chiral β-amino alcohols are a well-established class of ligands in asymmetric synthesis. rsc.orgresearchgate.net They can act as efficient organocatalysts or as ligands for metal-catalyzed reactions. researchgate.netrsc.org The quinoline motif, in particular, has been successfully incorporated into various chiral ligands for a wide range of asymmetric reactions. researchgate.net The combination of the quinoline scaffold with the β-amino alcohol functionality in 6-Quinolinepropanol, beta-amino- offers a bidentate or even tridentate coordination potential, which can create a well-defined and rigid chiral environment around a metal center, thus enabling high levels of enantioselectivity.

Research in this area focuses on the synthesis of various derivatives of 6-Quinolinepropanol, beta-amino- and their application as ligands in reactions such as asymmetric additions, reductions, and cycloadditions. The electronic and steric properties of the quinoline ring and the substituents on the amino and alcohol groups can be systematically modified to fine-tune the catalytic activity and selectivity for specific transformations.

Table 1: Examples of Asymmetric Reactions Utilizing Quinoline-Based Chiral Ligands

| Asymmetric Reaction | Metal Catalyst | Type of Quinoline Ligand | Reference |

| Transfer Hydrogenation | Rhodium, Ruthenium | 8-Amino-5,6,7,8-tetrahydroquinoline derivatives | researchgate.net |

| Formal [3+2] Cycloaddition | Iridium | Phosphoramidite ligands with quinoline backbone | acs.org |

| C-P Cross-Coupling | Palladium | BINOL-based phosphoramidites | |

| Michael Addition | --- | Camphorsultam (as auxiliary) | |

| Strecker Reaction | --- | N-salicyl-naphthyl-β-aminoalcohols | scilit.com |

Integration into Complex Molecular Architectures and Materials Science

The functional groups present in 6-Quinolinepropanol, beta-amino- allow for its incorporation as a building block into larger, more complex molecular architectures and advanced materials. The quinoline nitrogen and the amino and hydroxyl groups can participate in various chemical reactions to form polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

The development of functional materials from quinoline derivatives is a growing area of research. researchgate.net In materials science, the integration of chiral components like 6-Quinolinepropanol, beta-amino- can impart unique properties to the resulting materials, such as chiroptical activity or the ability to perform enantioselective separations.

One promising avenue is the use of this compound or its derivatives as linkers in the synthesis of chiral MOFs. MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. nih.govnih.gov By using chiral linkers, it is possible to create MOFs with chiral pores, which can be utilized for enantioselective catalysis, separation of racemic mixtures, and chiral sensing. The amine and alcohol functionalities of 6-Quinolinepropanol, beta-amino- provide ideal anchor points for coordination with metal centers to build up these porous frameworks. nih.govresearchgate.net

Furthermore, the amino and hydroxyl groups can be used for the synthesis of novel polymers. For instance, amino alcohols can be copolymerized with diacids to form biodegradable poly(ester amide) elastomers, which have potential applications in tissue engineering. nih.gov The incorporation of the rigid quinoline unit into such polymers could enhance their thermal and mechanical properties.

Methodological Advancements in Quinoline-Beta-Amino Alcohol Synthesis and Characterization

The efficient and stereoselective synthesis of 6-Quinolinepropanol, beta-amino- and its analogues is crucial for their application in various fields. Researchers are continuously developing new synthetic methodologies to access these compounds with high purity and in good yields.

Several strategies can be employed for the synthesis of chiral β-amino alcohols, including the asymmetric reduction of β-amino ketones, the ring-opening of chiral epoxides with amines, and the asymmetric amination of alkenes. nih.govorganic-chemistry.org For the quinoline core, established methods like the Friedländer, Doebner-von Miller, and Combes syntheses can be adapted. researchgate.net More recent advancements focus on catalytic and more environmentally benign approaches. researchgate.net

The stereoselective synthesis of β-amino acids and their derivatives, which are structurally related to the target compound, has also seen significant progress, with methods involving asymmetric catalysis and the use of chiral auxiliaries. nih.govnih.govcanberra.edu.aursc.org These methodologies can potentially be adapted for the synthesis of 6-Quinolinepropanol, beta-amino-.

The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure and confirming the connectivity of the atoms. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns. For chiral compounds, techniques like chiral High-Performance Liquid Chromatography (HPLC) are employed to determine the enantiomeric excess (ee).

Table 2: Common Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| ¹H NMR | Number and environment of hydrogen atoms |

| ¹³C NMR | Number and environment of carbon atoms |

| Mass Spectrometry (MS) | Molecular weight and fragmentation |

| Chiral HPLC | Enantiomeric excess (ee) |

| FT-IR Spectroscopy | Presence of functional groups |

| X-ray Crystallography | Absolute configuration and solid-state structure |

Exploration of Novel Molecular Targets and Mechanistic Pathways (non-clinical)

Beyond its applications in catalysis and materials science, the quinoline scaffold is a well-known pharmacophore present in many biologically active compounds. While this article strictly excludes clinical information, the exploration of novel non-clinical molecular targets and mechanistic pathways for 6-Quinolinepropanol, beta-amino- and its derivatives is a significant area of fundamental research.

Recent studies have identified that certain quinoline derivatives can act as inhibitors of specific enzymes. For example, a series of substituted quinoline analogs have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in various physiological and pathophysiological processes. technologypublisher.comnih.govacs.orgnih.gov These inhibitors demonstrated target engagement in cellular thermal shift assays (CETSA). nih.govnih.gov

Another potential non-clinical target for quinoline-based compounds is quinone reductase 2 (QR2). The structural similarity of the quinoline ring to the purine (B94841) ring of ATP has been exploited to identify quinoline-binding proteins.

Understanding the interaction of 6-Quinolinepropanol, beta-amino- with such proteins at a molecular level can provide insights into fundamental biological processes and guide the design of specific molecular probes for research purposes. Mechanistic studies may involve techniques like enzyme kinetics, biophysical binding assays, and structural biology to elucidate the mode of interaction.

Computational Design of Enhanced Analogues with Desired Molecular Interaction Profiles

Computational chemistry plays an increasingly important role in the design and development of new molecules with specific properties. For 6-Quinolinepropanol, beta-amino-, computational methods can be used to design enhanced analogues with tailored molecular interaction profiles for applications in catalysis, materials science, or as molecular probes.

Molecular docking studies can be employed to predict the binding mode and affinity of different analogues of 6-Quinolinepropanol, beta-amino- to the active site of a target protein or within the pores of a MOF. niscpr.res.innih.govresearchgate.netmdpi.comnih.gov This allows for the in silico screening of a large number of virtual compounds to identify promising candidates for synthesis and experimental evaluation.

Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the structural features of a series of quinoline derivatives and their observed activity (e.g., catalytic efficiency or binding affinity). scholarsresearchlibrary.comnih.govresearchgate.netmdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized analogues and to guide the design of molecules with improved properties. By analyzing the QSAR models, it is possible to identify the key structural descriptors that are positively or negatively correlated with the desired activity, providing valuable insights for molecular optimization.

These computational approaches, combined with synthetic chemistry, enable a rational design cycle for the development of novel 6-Quinolinepropanol, beta-amino- analogues with enhanced performance for specific applications.

Table 3: Computational Methods in Molecular Design

| Computational Method | Application for 6-Quinolinepropanol, beta-amino- Analogues | Reference |

| Molecular Docking | Predicting binding modes and affinities to target proteins or materials. | niscpr.res.innih.govresearchgate.netmdpi.comnih.gov |

| QSAR | Correlating molecular structure with catalytic activity or binding affinity. | scholarsresearchlibrary.comnih.govresearchgate.netmdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and stability of the compound in its environment. | mdpi.com |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction mechanisms. |

Q & A

Q. What are the common synthetic pathways for beta-amino-6-quinolinepropanol, and what reaction conditions influence product purity?

Beta-amino-6-quinolinepropanol can be synthesized via multi-step routes involving substitution, oxidation, or reduction of quinoline precursors. For example, quinoline derivatives are often functionalized using halogenation or alkylation agents, followed by amino group introduction via nucleophilic substitution . Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), temperature (controlled to avoid side reactions), and catalyst selection (e.g., Pd/C for reductions) significantly impact purity. Pilot studies are recommended to optimize stoichiometry and isolate intermediates .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of beta-amino-6-quinolinepropanol?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the quinoline backbone and substituent positions. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like amino (-NH₂) and hydroxyl (-OH) . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying impurities .

Q. How should researchers design initial solubility and stability studies for this compound in pharmacological research?

Solubility should be tested in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using shake-flask methods. Stability studies require accelerated degradation tests under varying temperatures (4°C–40°C) and light exposure. Control variables include ionic strength and oxygen levels. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. What are the established protocols for quantifying beta-amino-6-quinolinepropanol in complex matrices like biological fluids?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction. Calibration curves using internal standards (e.g., deuterated analogs) minimize matrix effects. Validation follows FDA guidelines for accuracy (85–115%) and precision (RSD <15%) .

Q. What control variables are critical in assessing the compound's in vitro biological activity?

Key variables include cell line selection (e.g., HepG2 for hepatotoxicity), passage number, and culture conditions (e.g., serum concentration). Positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO ≤0.1%) are mandatory. Replicate experiments (n ≥ 3) and blinded data analysis reduce bias .

Advanced Research Questions

Q. What strategies resolve contradictory data between computational predictions and experimental results in activity studies?

Discrepancies may arise from force field inaccuracies or unaccounted solvation effects. Validate computational models using experimental data (e.g., X-ray crystallography for binding poses). Bayesian statistical frameworks can quantify uncertainty, while molecular dynamics simulations refine free-energy calculations . Replicate experiments under standardized conditions to isolate variables .

Q. How can reaction parameters be optimized to minimize by-products in the synthesis of beta-amino-6-quinolinepropanol?